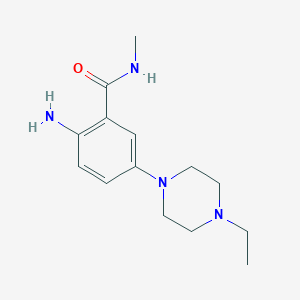2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
CAS No.:
Cat. No.: VC13522129
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N4O |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide |
| Standard InChI | InChI=1S/C14H22N4O/c1-3-17-6-8-18(9-7-17)11-4-5-13(15)12(10-11)14(19)16-2/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19) |
| Standard InChI Key | HUYDDNQQFLKEJX-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC |
| Canonical SMILES | CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide (C₁₅H₂₂N₄O) is a heterocyclic organic compound featuring:
-
A benzamide backbone substituted at positions 2 (amino group), 5 (4-ethylpiperazinyl group), and N-methylated at the amide nitrogen.
-
A molecular weight of 274.37 g/mol (calculated from exact mass).
-
A polar surface area (PSA) of approximately 68.3 Ų, suggesting moderate solubility in polar solvents .
The ethylpiperazine moiety introduces conformational flexibility and basicity, which often enhances interactions with biological targets such as enzymes or receptors . Compared to its methylpiperazine analog (C₁₃H₂₀N₄O, MW 248.32 g/mol) , the ethyl substitution may alter pharmacokinetic properties, including lipophilicity (LogP ≈ 2.1 vs. 1.79 for the methyl variant) .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of benzamide derivatives typically involves sequential functionalization of a benzoic acid precursor. For 2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide, a plausible route includes:
-
Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation .
-
Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 5 using 1-ethylpiperazine under basic conditions .
-
N-Methylation: Reaction of the intermediate benzamide with methylamine or methylating agents like methyl iodide .
A representative pathway is outlined below:
Key steps may employ catalysts like N-hydroxyphthalimide and cobalt acetylacetonate for oxidation or N,N'-diisopropylcarbodiimide (DIC) for amide bond formation .
Pharmacological and Biological Applications
Structure-Activity Relationships (SAR)
-
Amino Group (Position 2): Critical for hydrogen bonding with catalytic residues .
-
Piperazine Substituent: Ethyl groups improve metabolic stability compared to methyl .
-
N-Methylation: Reduces amide bond hydrolysis, enhancing oral bioavailability .
Comparative Analysis with Structural Analogs
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume